molecular formula C24H39N3O4 B11823482 tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11823482
M. Wt: 433.6 g/mol
InChI Key: OEQHMZAPEUFVEV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and protected by tert-butyl and tert-butoxycarbonyl groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, including the protection of amine groups and the formation of the piperidine ring. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine groups, followed by the formation of the piperidine ring through cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow microreactors, which offer enhanced efficiency and scalability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules. Its protected amine groups make it a valuable building block for peptide synthesis .

Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets, making it a useful tool in drug discovery .

Industry: In the chemical industry, this compound is employed in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its combination of tert-butyl and tert-butoxycarbonyl protecting groups, which provide stability and selective reactivity. The presence of the sec-butyl group further enhances its chemical properties, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C24H39N3O4

Molecular Weight

433.6 g/mol

IUPAC Name

tert-butyl 2-[6-[butan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C24H39N3O4/c1-9-17(2)27(22(29)31-24(6,7)8)20-14-13-18(16-25-20)19-12-10-11-15-26(19)21(28)30-23(3,4)5/h13-14,16-17,19H,9-12,15H2,1-8H3

InChI Key

OEQHMZAPEUFVEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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